4-Hydroxycarbazeran
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Overview
Description
4-Hydroxycarbazeran is a derivative formed during the metabolism of Carbazeran. It serves as an enzyme probe and falls under the category of hydrazine compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycarbazole can be obtained from 1,2,3,4-tetrahydro-4-oxocarbazole via dehydrogenation with freshly prepared Raney nickel . Another method involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using Raney nickel as a catalyst .
Industrial Production Methods: The industrial production of 4-Hydroxycarbazole involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to give cyclohexane-1,3-dione monophenylhydrazone, which is then converted by a Fischer rearrangement into 1,2,3,4-tetrahydro-4-oxo-carbazole. The dehydration of this intermediate yields 4-Hydroxycarbazole .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycarbazeran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Results in halogenated derivatives of this compound
Scientific Research Applications
4-Hydroxycarbazeran has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Serves as an enzyme probe to study metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s and schizophrenia.
Industry: Utilized in the production of high-quality, certified reference materials for analytical standards
Mechanism of Action
The mechanism of action of 4-Hydroxycarbazeran involves its metabolic conversion by enzymes such as aldehyde oxidase and sulfation. These enzymes facilitate the transformation of this compound into its active metabolites, which then interact with specific molecular targets and pathways to exert their effects .
Comparison with Similar Compounds
4-Hydroxycarbazole: Shares a similar structure but differs in its specific functional groups and applications.
Carbazeran: The parent compound from which 4-Hydroxycarbazeran is derived.
Uniqueness: this compound is unique due to its specific hydroxyl group, which significantly impacts its solubility, metabolism, and interaction with biological targets. This makes it a valuable compound for enzyme probing and studying metabolic pathways .
Properties
IUPAC Name |
[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFOKLMSOFKZBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96724-43-5 |
Source
|
Record name | 4-Hydroxycarbazeran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYCARBAZERAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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